1-(3-Methoxybenzoyl)piperidin-4-one
Overview
Description
1-(3-Methoxybenzoyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3-methoxybenzoyl group at the nitrogen atom
Preparation Methods
The synthesis of 1-(3-Methoxybenzoyl)piperidin-4-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . Another method is the Schotten-Baumann reaction, which involves the acylation of piperidin-4-one with 3-methoxybenzoyl chloride in the presence of a base . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxybenzoyl)piperidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)piperidin-4-one involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Methoxybenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Methoxybenzoyl)piperidin-4-one: This compound has a similar structure but with a methoxy group at the 4-position, which can influence its chemical and biological properties.
3,5-Bis((E)-4-methoxybenzylidene)-1-(4-methoxybenzoyl)piperidin-4-one: This derivative has additional benzylidene groups, enhancing its non-linear optical properties.
3,5-Bis((E)-3,4-dimethoxybenzylidene)-1-(4-ethylbenzoyl)piperidin-4-one: This compound has different substituents, affecting its stability and optical characteristics.
Properties
IUPAC Name |
1-(3-methoxybenzoyl)piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRPCQATKQCALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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